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Compound of Interest

Compound Name: ASP-1

Cat. No.: B12371507 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Apoptosis-Stimulating Protein of p53 1

(ASPP1), also known as PPP1R13B, expression in healthy versus diseased tissues, with a

primary focus on its role in cancer. ASPP1 is a key regulator of apoptosis and its expression

levels are frequently altered in various pathologies, making it a person of interest for diagnostic

and therapeutic applications.

Quantitative Data Summary
The expression of ASPP1 is significantly dysregulated in a wide range of cancers. The

following tables summarize the findings from pan-cancer analyses and specific cancer type

studies, comparing ASPP1 mRNA and protein expression in tumor tissues to normal or

adjacent non-tumorous tissues.

Table 1: ASPP1 mRNA Expression in Cancer vs. Normal Tissues (Pan-Cancer Analysis)[1][2]
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Cancer Type Expression Change in Tumor

Bladder Urothelial Carcinoma (BLCA) Significantly Lower

Breast invasive carcinoma (BRCA) Significantly Lower

Colon adenocarcinoma (COAD) Significantly Lower

Glioblastoma multiforme (GBM) Significantly Lower

Kidney renal clear cell carcinoma (KIRC) Significantly Lower

Brain Lower Grade Glioma (LGG) Significantly Lower

Liver hepatocellular carcinoma (LIHC) Significantly Higher/Lower*

Lung adenocarcinoma (LUAD) Significantly Lower

Lung squamous cell carcinoma (LUSC) Significantly Lower

Pancreatic adenocarcinoma (PAAD) Significantly Lower

Prostate adenocarcinoma (PRAD) Significantly Higher

Rectum adenocarcinoma (READ) Significantly Lower

Skin Cutaneous Melanoma (SKCM) Significantly Lower

Stomach adenocarcinoma (STAD) Significantly Lower

Thyroid carcinoma (THCA) Significantly Lower

Uterine Corpus Endometrial Carcinoma (UCEC) Significantly Higher

Cholangiocarcinoma (CHOL) Significantly Higher

Lymphoid Neoplasm Diffuse Large B-cell

Lymphoma (DLBC)
Significantly Higher

Acute Myeloid Leukemia (LAML) Significantly Higher

Thymoma (THYM) Significantly Higher

*Conflicting reports exist for Liver hepatocellular carcinoma (LIHC), with some studies showing

higher and others showing lower expression in tumors compared to normal tissue.
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Table 2: ASPP1 Protein Expression in Specific Cancer Types

Cancer Type
Expression Change
in Tumor

Key Findings Reference

Oral Cancer Lower

Significantly lower in

tongue cancer tissues

compared to adjacent

normal tissues.[3]

[3]

Non-Small Cell Lung

Cancer (NSCLC)
Lower

Frequently

downregulated in

tumor tissues,

especially in those

with wild-type p53.[4]

[4]

Esophageal

Squamous Cell

Carcinoma (ESCC)

No Significant

Difference

Similar expression

levels between

cancerous and paired

noncancerous tissues.

[5]

[5]

Invasive Breast

Cancer
Low Positive Rate

Positive expression

rate of ASPP1 was

13.55% in a cohort of

155 patients.[6]

[6]

Acute Myeloid

Leukemia (AML)
Lower

Attenuated mRNA

levels in leukemia

blasts compared to

healthy myeloid

tissue.[7]

[7]

Experimental Protocols
Accurate assessment of ASPP1 expression is critical for research and clinical applications.

Below are detailed methodologies for two common techniques used to analyze protein

expression.
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Immunohistochemistry (IHC) Protocol for Paraffin-
Embedded Tissues
This protocol outlines the steps for detecting ASPP1 protein in formalin-fixed, paraffin-

embedded (FFPE) tissue sections.

Deparaffinization and Rehydration:

Immerse slides in xylene (2 changes for 5 minutes each).

Immerse in 100% ethanol (2 changes for 3 minutes each).

Immerse in 95%, 70%, and 50% ethanol for 3 minutes each.

Rinse with distilled water.[8]

Antigen Retrieval:

Immerse slides in a pre-heated antigen retrieval solution (e.g., 0.01 M sodium citrate

buffer, pH 6.0).

Heat in a microwave or water bath at 95-100°C for 10-20 minutes.

Allow slides to cool to room temperature.[9]

Blocking:

Wash slides with a wash buffer (e.g., PBS with 0.05% Tween 20).

Incubate with a blocking solution (e.g., 3% BSA in PBS) for 1 hour at room temperature to

block non-specific antibody binding.[8]

Primary Antibody Incubation:

Incubate sections with a primary antibody against ASPP1 diluted in blocking buffer. The

optimal dilution should be determined empirically, but a starting point of 1:100 to 1:500 is

common.
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Incubate overnight at 4°C in a humidified chamber.[5]

Secondary Antibody Incubation:

Wash slides with wash buffer.

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody at room

temperature for 1 hour.[8]

Detection:

Wash slides with wash buffer.

Incubate with a chromogen substrate solution (e.g., DAB) until the desired color intensity

develops.

Rinse with distilled water to stop the reaction.[10]

Counterstaining, Dehydration, and Mounting:

Counterstain with hematoxylin to visualize cell nuclei.

Dehydrate through graded ethanol series and xylene.

Mount with a permanent mounting medium.[8][10]

Western Blot Protocol
This protocol describes the detection of ASPP1 in protein lysates from cells or tissues.

Sample Preparation:

Lyse cells or tissues in a suitable lysis buffer (e.g., RIPA buffer) containing protease

inhibitors.

Determine the protein concentration of the lysate using a protein assay (e.g., BCA assay).

[11]
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Mix protein lysates with Laemmli sample buffer and heat at 95-100°C for 5 minutes.

Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel.

Run the gel until the dye front reaches the bottom.[12]

Protein Transfer:

Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[12]

Blocking:

Block the membrane with a blocking solution (e.g., 5% non-fat dry milk or 3% BSA in

TBST) for 1 hour at room temperature or overnight at 4°C.[13]

Primary Antibody Incubation:

Incubate the membrane with a primary antibody against ASPP1 diluted in blocking buffer

overnight at 4°C with gentle agitation.[13]

Secondary Antibody Incubation:

Wash the membrane with wash buffer (e.g., TBST).

Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[13]

Detection:

Wash the membrane with wash buffer.

Incubate the membrane with an enhanced chemiluminescence (ECL) substrate and

visualize the signal using an appropriate imaging system.[12]

Signaling Pathways and Workflows
ASPP1 function is intricately linked to key cellular signaling pathways, particularly the p53 and

Hippo-YAP pathways. The following diagrams illustrate these relationships and a typical

experimental workflow for analyzing ASPP1 expression.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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